molecular formula C9H5NO4 B2758928 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde CAS No. 399017-32-4

7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde

Cat. No.: B2758928
CAS No.: 399017-32-4
M. Wt: 191.142
InChI Key: MYKAQKWJXKOWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde typically involves multicomponent reactions. One efficient method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of readily available starting materials, high-yielding reactions, and simple workup procedures to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or acetone and may require catalysts or bases to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde involves its interaction with various molecular targets. This compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde apart is its unique combination of a pyridine and pyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

7-hydroxy-5-oxopyrano[4,3-b]pyridine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAQKWJXKOWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(OC2=O)O)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.